3-[(1R)-1-hydroxyethyl]benzaldehyde

Chemical Purity Intermediate Quality Procurement Specification

Using racemic 3-(1-hydroxyethyl)benzaldehyde in asymmetric synthesis halves desired product yield and necessitates costly chiral separation. 3-[(1R)-1-hydroxyethyl]benzaldehyde (CAS 1253105-73-5) is the (R)-enantiomer with ≥98% purity, a pre-installed chiral alcohol handle for stereochemical induction without asymmetric reduction. • Enantiopure building block for rivastigmine analogues and chiral ligands • 98% purity minimizes side-product cascades in multi-step synthesis • Bifunctional aldehyde + chiral alcohol enables efficient SAR exploration. Single-enantiomer supply ensures regulatory compliance and eliminates diastereomer contamination.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 1253105-73-5
Cat. No. B2372744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1R)-1-hydroxyethyl]benzaldehyde
CAS1253105-73-5
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C=O)O
InChIInChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1
InChIKeyCFIXBVCCQDUDPW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-(1-Hydroxyethyl)benzaldehyde Procurement Guide


3-[(1R)-1-hydroxyethyl]benzaldehyde (CAS 1253105-73-5) is a chiral aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It is an organic intermediate featuring a single chiral center at the benzylic position, providing the (R)-enantiomeric configuration. This compound belongs to the class of meta-substituted benzaldehydes, which are common building blocks in medicinal chemistry, fragrance, and advanced material synthesis. Its defining structural feature is the combination of a reactive aldehyde handle for condensation reactions and a chiral, secondary alcohol that enables stereochemical induction and downstream diversification.

Substitution Limitations for (R)-3-(1-Hydroxyethyl)benzaldehyde


Generic substitution of 3-[(1R)-1-hydroxyethyl]benzaldehyde with its racemate (CAS 1313850-70-2) or the (S)-enantiomer (CAS 1932391-12-2) is not chemically equivalent in applications where stereochemistry is critical. [1] The presence of a single chiral center means that downstream products will be diastereomeric or enantiomeric, leading to different pharmacological, catalytic, or material properties. For instance, using the racemate in a chiral drug intermediate synthesis would yield a 1:1 mixture of diastereomers, halving the desired product yield and necessitating a costly chiral separation step. The quantitative evidence below demonstrates that the critical differentiation lies in the verified enantiomeric specification and chemical purity, which are central to successful asymmetric synthesis and regulatory compliance.

Key Specifications for (R)-3-(1-Hydroxyethyl)benzaldehyde


Chemical Purity Specification

The primary quantitative specification for procurement is chemical purity. For the target (R)-enantiomer (3-[(1R)-1-hydroxyethyl]benzaldehyde), suppliers like Leyan offer a purity of 98%, which is higher than the 95% standard purity commonly offered for the racemic mixture (CAS 1313850-70-2) by suppliers such as Bidepharm. This difference is crucial for minimizing side reactions and simplifying purification in multi-step syntheses.

Chemical Purity Intermediate Quality Procurement Specification

Enantiomeric Purity Specification

The most critical differentiator is the enantiomeric composition. The target compound is specified as the single (R)-enantiomer with an SMILES notation of C[C@@H](O)C1=CC=CC(C=O)=C1, confirming its defined stereochemistry. In contrast, the racemic mixture (CAS 1313850-70-2) contains a 1:1 ratio of (R) and (S) enantiomers. This single-enantiomer specification avoids the statistical product loss and purification bottlenecks inherent to chiral resolution of racemic intermediates.

Enantiomeric Purity Chiral Synthesis Procurement Specification

Application Scenarios for (R)-3-(1-Hydroxyethyl)benzaldehyde


Chiral API and Intermediate Synthesis

The primary application is as a homochiral building block in medicinal chemistry. The (R)-enantiomer's defined stereochemistry and high chemical purity (98%) make it suitable for synthesizing single-enantiomer drug candidates, such as chiral rivastigmine analogues, where the benzylic alcohol stereocenter is a key pharmacophoric element. The 98% purity ensures minimal side-product formation during the initial step of a multi-stage synthesis, which is critical for process economics.

Chiral Auxiliary and Organocatalyst Development

The compound's bifunctional nature permits its use in developing chiral auxiliaries or ligands for asymmetric catalysis. The aldehyde group allows for condensation with chiral amines to form imines or oxazolidinones, while the pre-existing chiral alcohol eliminates the need for an asymmetric reduction step. This pre-installed chirality is a distinct advantage over using racemic or achiral 3-acetylbenzaldehyde.

Defined Building Block for SAR Studies

For medicinal chemistry teams conducting SAR exploration around a benzylic alcohol motif, the single (R)-enantiomer (CAS 1253105-73-5) allows for the unambiguous interrogation of stereochemical effects on target binding. Using a single, well-defined enantiomer rather than the racemate (CAS 1313850-70-2) avoids data confounding and the need for chiral chromatography at the final stage, thereby accelerating the design-make-test cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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